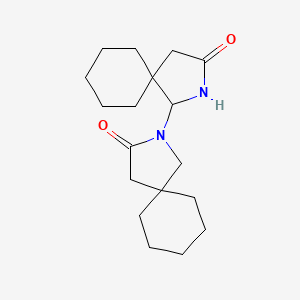
Bisgabalactam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisgabalactam, chemically known as 2,2’-Diaza[1,2’-bispiro[4.5]decane]-3,3’-dione, is a compound with the molecular formula C₁₈H₂₈N₂O₂ and a molecular weight of 304.4 g/mol . It is a derivative of gabalactam and is primarily used in pharmaceutical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bisgabalactam involves the reaction of specific lactam precursors under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and often customized based on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bisgabalactam undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Applications De Recherche Scientifique
Bisgabalactam has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a pharmaceutical impurity standard.
Industry: Utilized in the quality control processes during the commercial production of related compounds.
Mécanisme D'action
The mechanism of action of Bisgabalactam involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisgabalactam is structurally similar to other lactam derivatives, such as:
- Gabalactam
- Pregabalin
- Other spirocyclic lactams
Uniqueness
What sets this compound apart from these similar compounds is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Propriétés
Formule moléculaire |
C18H28N2O2 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-(3-oxo-2-azaspiro[4.5]decan-1-yl)-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C18H28N2O2/c21-14-11-18(9-5-2-6-10-18)16(19-14)20-13-17(12-15(20)22)7-3-1-4-8-17/h16H,1-13H2,(H,19,21) |
Clé InChI |
YOWCRHOUAVEZFP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(=O)N(C2)C3C4(CCCCC4)CC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















